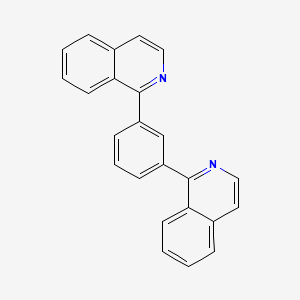
1,1'-(1,3-Phenylene)diisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(isoquinolin-1-yl)benzene is an organic compound with the molecular formula C24H16N2. It consists of a benzene ring substituted with two isoquinoline groups at the 1 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(isoquinolin-1-yl)benzene typically involves the reaction of isoquinoline with a benzene derivative under specific conditions. One common method is the Ullmann-type reaction, which involves the coupling of isoquinoline with a halogenated benzene derivative in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)benzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
1,3-Di(isoquinolin-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
科学研究应用
1,3-Di(isoquinolin-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1,3-Di(isoquinolin-1-yl)benzene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The specific pathways involved depend on the structure of the derivative and its target .
相似化合物的比较
Similar Compounds
- 1,3-Di(isoquinolin-2-yl)benzene
- 1,4-Di(isoquinolin-1-yl)benzene
- 1,3-Di(quinolin-1-yl)benzene
Uniqueness
1,3-Di(isoquinolin-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
属性
CAS 编号 |
160603-05-4 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(3-isoquinolin-1-ylphenyl)isoquinoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-25-23(21)19-8-5-9-20(16-19)24-22-11-4-2-7-18(22)13-15-26-24/h1-16H |
InChI 键 |
ZXUBBXHGUTZRAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C4=NC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



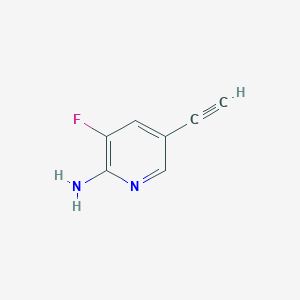
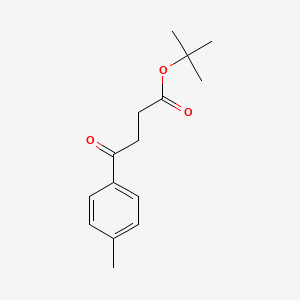
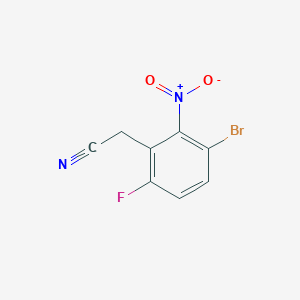
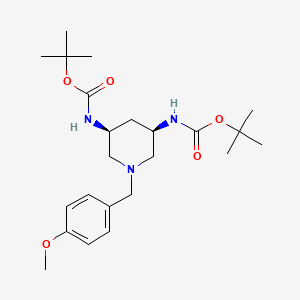
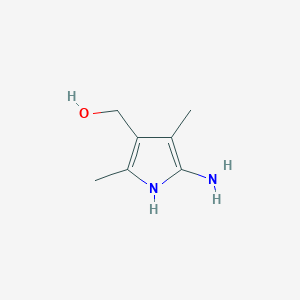

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
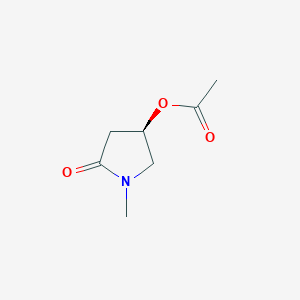
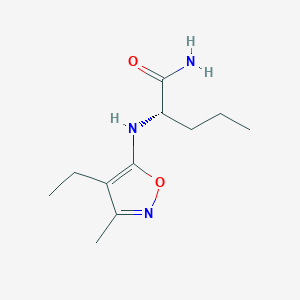
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
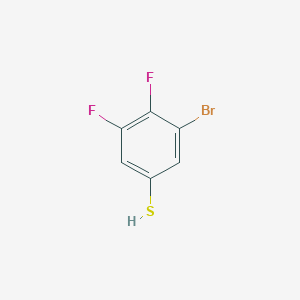
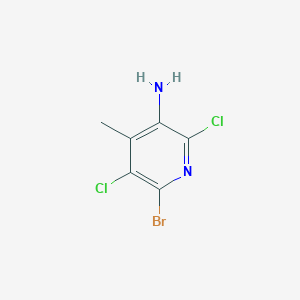
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
